molecular formula C10H7NO2S B3023579 4-(Pyridin-4-yl)thiophene-2-carboxylic acid CAS No. 197775-53-4

4-(Pyridin-4-yl)thiophene-2-carboxylic acid

Cat. No.: B3023579
CAS No.: 197775-53-4
M. Wt: 205.23 g/mol
InChI Key: CORFNNOZMVWDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-yl)thiophene-2-carboxylic acid (CAS 197775-53-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular framework that combines pyridine and thiophene rings, a structure frequently utilized in the design of novel bioactive molecules . Its value stems from the unique electronic properties and hydrogen-bonding capabilities offered by this hybrid scaffold, which are crucial for modulating interactions with biological targets . Researchers actively employ this compound as a precursor in synthesizing more complex molecules, such as carboxamides and hydrazides, via coupling reactions . These derivatives show promising biological activities; for instance, closely related N-(pyridinyl)thiophene-carboxamides have demonstrated potent antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli, a critical antibiotic-resistant pathogen . Computational studies, including molecular docking, suggest that such derivatives exhibit excellent fit and interactions with the binding pocket of bacterial enzymes like β-lactamase, highlighting their potential as a basis for developing new antimicrobial agents . The molecule serves as a versatile synthon in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura, which are essential for creating diverse compound libraries for screening . With a molecular formula of C10H7NO2S and a molecular weight of 205.23 g/mol, it is supplied for research applications . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-8(6-14-9)7-1-3-11-4-2-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFNNOZMVWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)thiophene-2-carboxylic acid typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
PTCA serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it valuable in synthetic organic chemistry. Common reactions involving PTCA include:

  • Oxidation: Producing sulfoxides or sulfones.
  • Reduction: Converting the carboxylic acid group to alcohols or aldehydes.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions on the thiophene or pyridine rings.

Table 1: Common Reactions Involving PTCA

Reaction TypeReaction ExampleProduct Type
OxidationPTCA + H₂O₂Sulfoxide/Sulfone
ReductionPTCA + LiAlH₄Alcohol/Aldehyde
Electrophilic SubstitutionPTCA + HalogenSubstituted Thiophene

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that PTCA exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that it interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This mechanism may lead to therapeutic effects by inhibiting the growth of pathogens or cancer cells.

  • Antimicrobial Activity: PTCA has been tested against various bacterial strains, demonstrating significant inhibitory effects.
  • Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting its potential as a chemotherapeutic agent.

Material Science Applications

Organic Electronics
PTCA is utilized in the development of organic electronic materials due to its conductive properties derived from the thiophene and pyridine functionalities. Applications include:

  • Organic Semiconductors: Used in organic field-effect transistors (OFETs).
  • Light Emitting Diodes (LEDs): PTCA derivatives are explored for use in organic light-emitting diodes due to their luminescent properties.

Case Studies

  • Synthesis of Antimicrobial Agents
    A study focused on synthesizing derivatives of PTCA aimed at enhancing antimicrobial activity. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing improved efficacy compared to the parent compound.
  • Development of Organic Semiconductors
    Researchers investigated the use of PTCA in creating thin films for OFETs. The results indicated that films made from PTCA exhibited high mobility and stability, making them suitable for commercial applications.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Applications
3-(Pyridin-4-yl)thiophene-2-carboxylic acidSimilar thiophene structurePotential use in coordination chemistry
4-(Pyridin-2-yl)thiophene-2-carboxylic acidPyridine at position 2Different reactivity profile
4,4'-bipyridine-2-carboxylic acidContains two pyridine ringsUseful in metal-organic frameworks

The uniqueness of PTCA lies in its specific substitution pattern, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly valuable for designing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

5-(Pyridin-4-yl)thiophene-2-carboxylic Acid

  • Structure : Pyridine is attached at thiophene position 5 instead of 3.
  • Properties: Molecular weight: 205.23 g/mol (vs. 205.23 g/mol for the target compound; identical formula, different substituent arrangement) .
  • Applications : Positional isomers are often tested for divergent biological activities, such as selectivity toward enzyme isoforms .

Benzo-Fused Analogs

Benzo[b]thiophene-2-carboxylic Acid Derivatives

  • Examples: 5-Bromobenzo[b]thiophene-2-carboxylic acid 4-Cyanobenzo[b]thiophene-2-carboxylic acid .
  • Structural Differences : A benzene ring is fused to the thiophene, increasing planarity and hydrophobicity.
  • Impact: Enhanced π-π stacking interactions but reduced solubility in aqueous media. Bromo and cyano substituents modulate electronic properties and steric bulk, influencing receptor binding .

Diaryl-Substituted Derivatives

4,5-Bis(4-(Allyloxy)phenyl)thiophene-2-carboxylic Acid

  • Structure : Diaryl groups at thiophene positions 4 and 5, with allyloxy substituents .
  • Properties :
    • Molecular weight: ~367–463 g/mol (significantly higher than the target compound due to bulky groups).
    • Bioactivity: Exhibited anti-inflammatory and antioxidant activity in vitro, with docking scores (-10.40 to -10.48 kcal/mol) surpassing COX-2 inhibitors like celecoxib .

Heterocyclic Variants

Pyrimidine-4-carboxylic Acid Derivatives

  • Example : 2-Chloro-6-methylpyrimidine-4-carboxylic acid .
  • Comparison :
    • Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).
    • Increased hydrogen-bonding capacity due to additional N atoms, enhancing interactions with biological targets .

Data Tables

Table 1. Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Notable Properties
4-(Pyridin-4-yl)thiophene-2-carboxylic acid* 205.23 Pyridin-4-yl (C₅H₄N) High polarity, moderate solubility
5-(Pyridin-4-yl)thiophene-2-carboxylic acid 205.23 Pyridin-4-yl at thiophene C5 Altered electronic conjugation
5-Bromobenzo[b]thiophene-2-carboxylic acid 257.12 Br at benzo[b]thiophene C5 Enhanced lipophilicity
4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid 463.54 Diaryl-allyloxy groups High COX-2 binding affinity

Biological Activity

4-(Pyridin-4-yl)thiophene-2-carboxylic acid (4-PTCA) is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. Its unique structural features, combining a thiophene ring and a pyridine moiety, suggest potential applications in various therapeutic areas, including antimicrobial and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular structure of 4-PTCA is characterized by the following components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Pyridine Moiety : A six-membered aromatic ring containing nitrogen.
  • Carboxylic Acid Group : Enhances solubility and reactivity.

This combination of functional groups contributes to the compound's stability and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

4-PTCA has been investigated for its antimicrobial potential. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting its utility as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival.

Anti-inflammatory Effects

Research has shown that 4-PTCA may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines through interactions with molecular targets involved in inflammatory pathways. This activity positions it as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A structure-activity relationship study reveals that modifications to the thiophene and pyridine rings can significantly affect biological activity. For example, substituting different groups on these rings has been shown to enhance or diminish antimicrobial potency. This highlights the importance of chemical modifications in optimizing the therapeutic potential of 4-PTCA .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity 4-PTCA demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Mechanism In cellular assays, 4-PTCA reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its role in modulating inflammatory responses.
Potential Antiviral Action Related compounds targeting viral polymerases showed promise; thus, 4-PTCA's structural similarity suggests potential antiviral activity worth exploring further .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Pyridin-4-yl)thiophene-2-carboxylic acid?

A two-step approach is commonly employed:

  • Step 1 : Suzuki-Miyaura coupling of a thiophene-2-boronic acid derivative with 4-bromopyridine to introduce the pyridyl group. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance yield .
  • Step 2 : Oxidation of a methyl or hydroxymethyl group at the thiophene 2-position to a carboxylic acid using KMnO₄ or CrO₃ under controlled acidic conditions . Monitor intermediate purity via TLC and confirm final product structure using 1H^1H-NMR and IR spectroscopy.

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic ring coupling patterns.
  • Infrared (IR) Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm1^{-1}) and pyridyl (C=N ~1600 cm1^{-1}) functional groups.
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as dihedral angles between thiophene and pyridyl rings, critical for reactivity studies .

Q. How does the compound’s solubility impact experimental design?

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the aromatic systems reduce solubility in non-polar solvents. For reactions requiring anhydrous conditions, pre-dissolve in DMSO and titrate with THF or acetonitrile to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity reports in electrophilic substitution reactions?

Discrepancies arise from the pyridyl group’s electron-withdrawing nature, which directs electrophiles to the thiophene 5-position. However, steric hindrance from the carboxylic acid group can suppress reactivity. Computational studies (DFT) reveal that solvent polarity and pH modulate charge distribution, altering regioselectivity . Validate competing pathways using 19F^{19}F-NMR with fluorinated probes or kinetic isotope effects.

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Ligand Design : Use the carboxylate group to coordinate with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) and the pyridyl N for secondary interactions.
  • Application Testing : Evaluate CO2_2 electroreduction performance by comparing current density and Faradaic efficiency with analogous ligands. Reference MOF structural analogs in electrocatalysis literature for benchmarking .

Q. What strategies resolve stability contradictions under varying pH conditions?

  • Acidic Conditions : The protonated pyridyl group may accelerate decarboxylation. Monitor degradation via HPLC and stabilize using buffered solutions (pH 4–6).
  • Basic Conditions : Deprotonation of the carboxylic acid enhances solubility but may promote ring-opening reactions. Conduct stability assays with 1H^1H-NMR over 24–72 hours .

Q. Which computational methods predict electronic properties relevant to optoelectronic applications?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate band structure. Compare with UV-Vis spectra (λmax_{\text{max}} ~280–320 nm for π→π^* transitions).
  • TD-DFT : Simulate excited-state behavior for photovoltaic or sensing applications. Validate with experimental fluorescence quenching studies .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activity?

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolite interference (e.g., thiophene ring oxidation by cytochrome P450).
  • Structure-Activity Relationship (SAR) : Compare with methyl ester or amide derivatives to isolate carboxylate-specific effects .

Q. What experimental controls are critical for studying coordination chemistry?

  • Blank Reactions : Exclude metal salts to confirm ligand-driven effects.
  • Spectroscopic Titrations : Use UV-Vis or fluorescence to determine binding constants (KaK_a) with transition metals (e.g., Fe3+^{3+}, Ni2+^{2+}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.